molecular formula C15H15NO2 B602599 Mefenamic Acid D4

Mefenamic Acid D4

Cat. No. B602599
M. Wt: 245.31 g/mol
InChI Key: HYYBABOKPJLUIN-KNIGXJNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mefenamic Acid-d4 is a deuterium-labeled derivative of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). Mefenamic Acid-d4 is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify Mefenamic Acid levels in various samples . The deuterium atoms in Mefenamic Acid-d4 replace hydrogen atoms, providing a distinct mass difference that aids in accurate measurement.

Mechanism of Action

Mefenamic Acid-d4, like Mefenamic Acid, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The deuterium labeling does not alter the mechanism of action but aids in the precise measurement and tracking of the compound in various studies.

Advantages and Limitations for Lab Experiments

Mefenamic Acid D4 has several advantages for use in laboratory experiments. It is a stable compound and is easily synthesized in the laboratory. It is also a potent and selective NSAID and has been shown to reduce inflammation, pain, and fever in laboratory animals. However, this compound may have some limitations for use in laboratory experiments, as it has been shown to have some effects on the body’s immune system.

Future Directions

In the future, Mefenamic Acid D4 may be used to study the effects of inflammation on different diseases and conditions. It may also be used to study the effects of different drugs on inflammation and pain. This compound may also be used to study the effects of different drugs on the body’s immune system. Additionally, this compound may be used to study the effects of inflammation on the body’s metabolism and energy balance. Finally, this compound may be used to study the effects of inflammation on the body’s response to stress.

Synthesis Methods

Mefenamic Acid D4 is synthesized using a two-step process. The first step involves the reaction of mefenamic acid with a diazonium salt. This reaction produces a diazonium intermediate, which is then reacted with a base to yield the desired this compound product. The reaction conditions and reagents used in the synthesis of this compound can be varied to obtain different levels of purity and yield.

Safety and Hazards

Mefenamic Acid D4 can be harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mefenamic Acid-d4 involves the incorporation of deuterium atoms into the Mefenamic Acid molecule. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of Mefenamic Acid-d4 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired deuterium content .

Chemical Reactions Analysis

Types of Reactions

Mefenamic Acid-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mefenamic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms create a mass difference that allows for accurate quantification and tracking in complex biological matrices . This makes Mefenamic Acid-d4 an invaluable tool in pharmacokinetic studies and drug development.

properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(2,3-dimethylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYBABOKPJLUIN-KNIGXJNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=CC=CC(=C2C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.